苯甲酸-环-13C6

描述

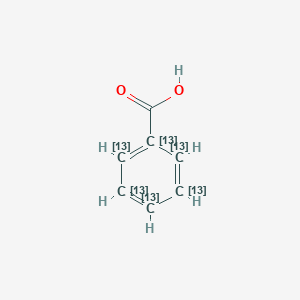

Benzoic acid is a simple aromatic carboxylic acid whose structure consists of a benzene ring with a single carboxyl group attached. The specific form of benzoic acid discussed here, "Benzoic acid-ring-13C6," implies that all the carbon atoms in the benzene ring are labeled with the stable isotope carbon-13 (13C), which is useful for tracer studies and nuclear magnetic resonance (NMR) spectroscopy.

Synthesis Analysis

The synthesis of various isotopically labeled benzoic acids has been reported in the literature. For instance, [1,3,5-13C3]- and [2,4,6,7-13C4]benzoic acid were synthesized from 13C-labeled sodium pyruvates through a series of reactions involving condensation, decarboxylation, and oxidation steps, with overall yields ranging from 26-28% and isotopic purities between 96-98% . Another study reported the synthesis of [4-13C]benzoic acid from [2-13C]acetone, which was used to measure glycine conjugation activity via NMR spectroscopy . Additionally, 4-Hydroxy[1-13C]benzoic acid was synthesized from sodium [2-13C]acetate with an overall yield of 55-65% .

Molecular Structure Analysis

The molecular structure of benzoic acid has been extensively studied. X-ray diffraction at room temperature and neutron diffraction at various temperatures have revealed that benzoic acid forms centrosymmetric dimers linked by hydrogen bonds between their carboxyl groups . The crystal structure is further characterized by disorder, with two configurations of the acidic hydrogen appearing as "half atoms" on the hydrogen bond .

Chemical Reactions Analysis

Benzoic acid can participate in various chemical reactions due to its carboxyl group and aromatic ring. For example, heterocyclic ring-containing benzoic acids have been synthesized and evaluated for their antagonistic activity against all-trans-retinoic acid, indicating the importance of the ring system and hydrophobic region for effective antagonism . Moreover, benzoic acid derivatives have been synthesized with large branches, exhibiting liquid crystalline behavior at high temperatures .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid are influenced by its molecular structure. The planarity of the benzoic acid molecule and the dihedral angle between the carboxy group and the benzene ring have been described . The crystal structure analysis of benzoic acid derivatives has shown that the molecules can form dimers with unusual shapes for mesogens, which are closely packed into ribbons and lamellar sheets, affecting their liquid crystalline properties .

科学研究应用

同位素稀释-质谱法

苯甲酸-环-13C6 在同位素稀释-质谱法中发挥着至关重要的作用。例如,在 Ares & Wehmeyer(1994)的研究中,类黄酮和5-甲氧基类黄酮等13C6标记的分子,其芳香B环的六个碳都标记有碳-13,被制备用作该方法中的内标。合成过程涉及将标记的苯田基团添加到羟基苯乙酮中,形成1,3-二酮 (Ares & Wehmeyer, 1994)。

核磁共振光谱

13C标记结合核磁共振(NMR)光谱,增进了对化学结构和反应的理解。Akira等人(1993)的研究利用新型[2,4,6,7-13C4]苯甲酸追踪了苯甲酸转化为马尿酸的生物转化过程。这种技术在药代动力学研究中具有广泛应用潜力,因为它允许用简单的程序追踪异物和内源代谢 (Akira et al., 1993)。

辅酶Q生物合成

在辅酶Q(泛醌)生物合成研究中,苯甲酸-环-13C6 充当了一个关键的前体。例如,Marbois等人(2010)的研究发现,在酵母中存在一种对羟基氨基苯甲酸(pABA)的六异戊二烯化形式,这是Q生物合成中的前体。当这种形式标记有稳定的13C6同位素时,在辅酶Q的合成中发挥了关键作用 (Marbois et al., 2010)。

厌氧代谢分析

在厌氧代谢研究中,如苯甲酸-环-13C6 等13C6苯衍生物被用于跟踪代谢途径。Ulrich等人(2005)使用13C6苯研究了富集培养物中苯的厌氧代谢,为生物降解机制提供了见解 (Ulrich et al., 2005)。

作用机制

Target of Action

Benzoic acid, including its isotopically labeled form Benzoic acid-ring-13C6, is primarily known for its antimicrobial properties . It acts as a fungistatic compound and is widely used as a food preservative . The primary targets of benzoic acid are the microbial cells that could spoil food. It inhibits their growth and reproduction, thereby preserving the food.

Biochemical Pathways

Benzoic acid is involved in the core β-oxidative pathway of benzoic acid biosynthesis in plants . This pathway is analogous to the catabolism of fatty acids and certain branched-chain amino acids in plant peroxisomes . The benzoic acid-ring-13C6 variant would follow the same biochemical pathways as regular benzoic acid, allowing researchers to trace its progress through these pathways using NMR spectroscopy.

Pharmacokinetics

The pharmacokinetics of benzoic acid involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the gastrointestinal tract and distributed throughout the body. In the liver, benzoic acid is conjugated to glycine and excreted as hippuric acid . The benzoic acid-ring-13C6 variant would have similar ADME properties, but its progress through these stages could be tracked more precisely due to its isotopic labeling.

Result of Action

The primary result of benzoic acid’s action is the preservation of food by inhibiting the growth and reproduction of microbes . In medical applications, it can help to treat urea cycle disorders due to its ability to bind amino acids, leading to the excretion of these amino acids and a decrease in ammonia levels .

Action Environment

The action of benzoic acid can be influenced by environmental factors such as pH and temperature. Its antimicrobial activity is more effective in acidic conditions, which is why it is often used as a preservative in acidic food products like fruit juice . The stability of the benzoic acid-ring-13C6 variant would also be affected by these factors, but its isotopic labeling should remain stable under normal conditions.

安全和危害

未来方向

属性

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYMKLBDIGXBTP-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514714 | |

| Record name | (~13~C_6_)Benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.077 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid-ring-13C6 | |

CAS RN |

125945-98-4 | |

| Record name | (~13~C_6_)Benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic-13C6 acid (ring-13C6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

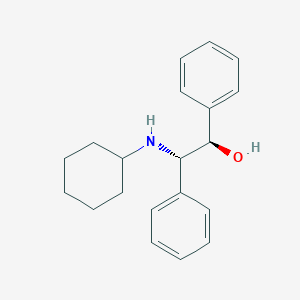

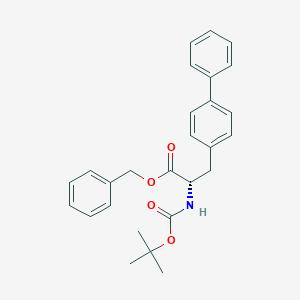

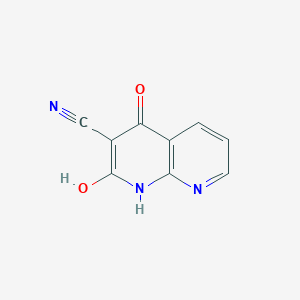

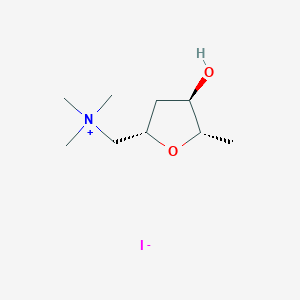

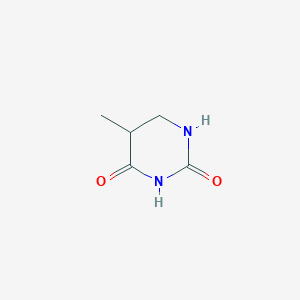

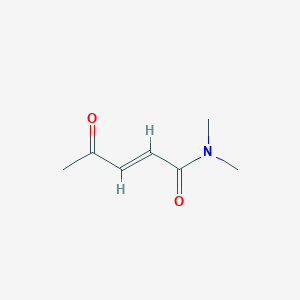

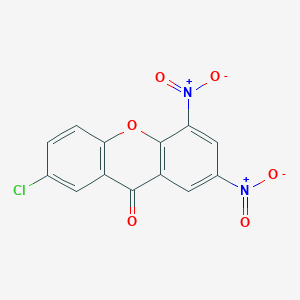

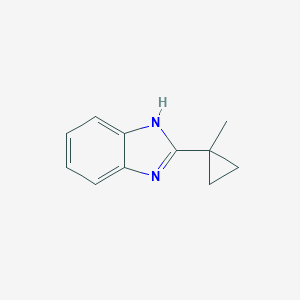

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。